

Chemical structure and properties of L-733060 hydrochloride

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Compound of Interest

Compound Name: L-733060 hydrochloride

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An In-depth Technical Guide to L-733,060 Hydrochloride

Introduction

L-733,060 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] Developed by Merck, it acts by blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[3][4] This interaction is crucial in various physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[5][6][7] L-733,060 has been extensively utilized as a research tool to investigate the roles of the SP/NK1 system and has shown potential therapeutic effects, including anxiolytic, antidepressant, anti-inflammatory, and antitumoral activities in preclinical models.[1][2][8] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data.

Chemical Structure and Properties

L-733,060 is the (2S,3S) enantiomer, which is the active form of the molecule.[2] Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	(2S,3S)-3-[[3,5-bis(Trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine hydrochloride	[1]
CAS Number	148687-76-7	[1][9][10]
Molecular Formula	C ₂₀ H ₁₉ F ₆ NO·HCl	[1][10]
Molecular Weight	439.83 g/mol	[1][10]
Physical Appearance	White solid	[10]
Purity	≥98% (by HPLC)	[1]
Solubility	Soluble in water to 50 mM with gentle warming.	[1]
Storage	Store at room temperature.	[1][10]
SMILES	<chem>Cl[H].FC(F)(F)C1=CC(=CC(CO[C@H]2CCCN[C@H]2C2=CC=CC=C2)=C1)C(F)(F)F</chem>	[1]
InChI Key	DYEUTIUITGHIEO-APTPAJQOSA-N	[1]

Mechanism of Action: NK1 Receptor Antagonism

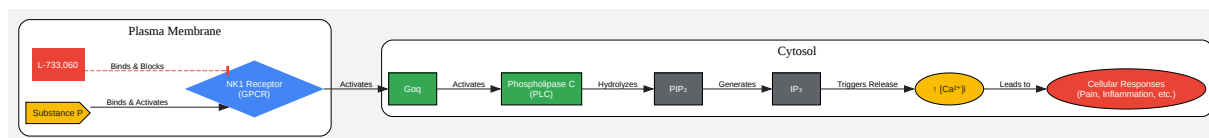
The biological effects of Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems, are primarily mediated through the NK1 receptor.[6] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade.[3][5][11] L-733,060 exerts its effects by competitively and selectively binding to the NK1 receptor, thereby preventing SP-induced signal transduction.

The primary signaling pathway inhibited by L-733,060 is as follows:

- SP Binding: Substance P normally binds to the NK1 receptor.

- G-Protein Activation: This binding activates the associated Gαq protein.[3]
- PLC Activation: The activated Gαq stimulates phospholipase C (PLC).[3]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]_i).[12]
- Downstream Effects: The rise in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), leading to neuronal excitation, inflammation, and cell proliferation. [12][13]

L-733,060 blocks the initial step of this cascade, preventing all subsequent downstream signaling.



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Caption: NK1 Receptor Signaling Pathway and L-733,060 Inhibition.

Pharmacological Data

L-733,060 exhibits high affinity for the NK1 receptor, with some variation across species. Its potency has been quantified in various in vitro and in vivo assays.

Receptor Binding and Functional Activity

Parameter	Species	Value	Assay	Reference
Binding Affinity (K _i)	Gerbil	0.08 nM	Receptor Binding Assay	[1] [2]
Human	0.2 nM	Receptor Binding Assay	[1]	
Rat	93.13 nM	Receptor Binding Assay	[1]	
Functional Affinity (IC ₅₀ estimate)	Human	0.8 nM	Substance P-induced [Ca ²⁺] _i mobilization in transfected CHO cells	[14]
In Vivo Potency (ID ₅₀)	Rat	212 ± 19 µg/kg (i.v.)	Inhibition of neurogenic plasma extravasation in dura mater	[9] [14]

Antitumoral Activity (IC₅₀)

L-733,060 has demonstrated cytotoxic effects on various human cancer cell lines, suggesting a role for the NK1 receptor in tumor proliferation.

Cell Line	Cancer Type	IC ₅₀ Value	Incubation Time	Reference
COLO 858	Melanoma	8.7 µM	48 h	[9]
7.1 µM	96 h	[9]		
MEL H0	Melanoma	27.5 µM	24 h	[9]
18.9 µM	48 h	[9]		
COLO 679	Melanoma	33.8 µM	30 h	[9]
31.5 µM	72 h	[9]		
WERI-Rb-1	Retinoblastoma	12.15 µM	49 h	[8] [15]
Y-79	Retinoblastoma	17.38 µM	40 h	

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments used to characterize L-733,060.

Protocol 1: Intracellular Calcium ([Ca²⁺]_i) Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced release of intracellular calcium. The protocol is based on the methodology described by Seabrook et al. (1996).[\[14\]](#)

1. Cell Culture:

- Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
- Cells are grown to confluency in a humidified incubator at 37°C with 5% CO₂.

2. Cell Preparation and Dye Loading:

- Cells are harvested and seeded onto glass coverslips 24-48 hours before the experiment.
- On the day of the experiment, the cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., HEPES-buffered saline).
- Cells are then incubated with the ratiometric calcium indicator dye Fura-2 AM (e.g., 2-5 μM) in the salt solution for 30-60 minutes at 37°C.

3. Calcium Imaging:

- The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Cells are continuously perfused with the salt solution.
- Cells are alternately excited with light at 340 nm and 380 nm, and the emission fluorescence is captured at 510 nm using a sensitive camera.

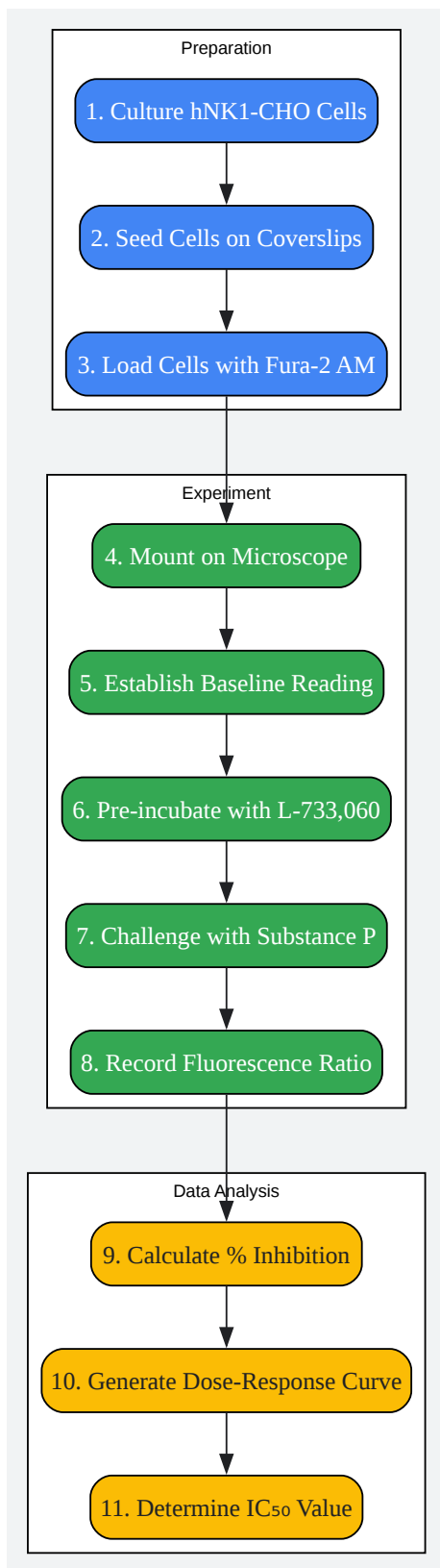
4. Experimental Procedure:

- A baseline fluorescence ratio (F_{340}/F_{380}) is established.
- Cells are pre-incubated with varying concentrations of L-733,060 (e.g., 0.1 nM to 1 μM) for a set period.
- Cells are then challenged with a fixed concentration of Substance P (e.g., 1-10 nM) in the continued presence of L-733,060.
- The change in the F_{340}/F_{380} ratio, which corresponds to the change in $[\text{Ca}^{2+}]_i$, is recorded.

5. Data Analysis:

- The peak fluorescence ratio following Substance P application is measured for each condition.
- The inhibitory effect of L-733,060 is calculated as a percentage of the response to Substance P alone.

- An IC_{50} value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.



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Caption: Workflow for an In Vitro Calcium Mobilization Assay.

Protocol 2: In Vivo Neurogenic Plasma Extravasation Assay

This in vivo model assesses the ability of L-733,060 to inhibit neurogenic inflammation, a process mediated by the release of Substance P from sensory nerve endings. The protocol is based on the methodology described by Seabrook et al. (1996).^[14]

1. Animal Preparation:

- Male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital).
- The femoral vein is cannulated for intravenous administration of compounds and a tracer.
- The animal's body temperature is maintained at 37°C.

2. Tracer Administration:

- A fluorescent or colorimetric tracer, such as Evans Blue dye (which binds to plasma albumin), is injected intravenously.

3. Surgical Procedure and Stimulation:

- The animal is placed in a stereotaxic frame.
- A craniotomy is performed to expose the dura mater.
- A stimulating electrode is lowered to the trigeminal ganglion.

4. Drug Administration and Stimulation:

- L-733,060 or vehicle is administered intravenously 5-10 minutes prior to stimulation.
- The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 1 ms, 1 mA for 5 minutes) to induce the release of neuropeptides and subsequent plasma extravasation in the dura mater.

5. Quantification of Extravasation:

- After stimulation, the animal is euthanized and the dura mater is carefully dissected.
- The amount of Evans Blue dye that has extravasated into the dural tissue is quantified. This can be done by extracting the dye from the tissue with a solvent (e.g., formamide) and measuring its absorbance with a spectrophotometer.

6. Data Analysis:

- The amount of extravasated dye in drug-treated animals is compared to that in vehicle-treated controls.
- An ID₅₀ (the dose required to inhibit the extravasation response by 50%) is calculated from the dose-response relationship.

Conclusion

L-733,060 hydrochloride is a cornerstone pharmacological tool for studying the neurokinin 1 receptor system. Its high potency and selectivity have enabled researchers to elucidate the multifaceted roles of Substance P in health and disease. The quantitative data from binding, functional, and in vivo assays, supported by detailed experimental protocols, provide a robust framework for its use in scientific investigation. Its demonstrated efficacy in preclinical models of anxiety, pain, inflammation, and cancer continues to highlight the therapeutic potential of NK1 receptor antagonism.

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